N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)
Compound Description: S 2864 is a non-peptide renin inhibitor. [] In vitro studies showed it effectively inhibits human plasma renin activity with an IC50 of 3.8 x 10(-10) mol/l, without affecting related human aspartyl proteases like cathepsin E, cathepsin D, or pepsin. [] In vivo studies in anesthetized, sodium-depleted rhesus monkeys demonstrated significant blood pressure lowering effects after both intraduodenal and intravenous administration. [] This effect was linked to a dose-dependent reduction in plasma angiotensin II levels and renin activity. []
Relevance: While S 2864 doesn't directly share the same core structure as 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone, both compounds feature a piperidine ring as a key structural element. [] Additionally, both compounds exhibit biological activity related to blood pressure regulation, with S 2864 acting as a renin inhibitor and the target compound potentially influencing related pathways.
Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. [] Structure-activity relationship studies revealed the importance of specific stereochemistry within its structure for optimal kappa potency and selectivity. [] JDTic, like other kappa opioid antagonists (nor-BNI, GNTI), requires a second basic amino group for its potent and selective antagonist activity in [(35)S]GTPgammaS functional assays. [] Uniquely, JDTic requires a second phenol group in close proximity to this second basic amino group. []
Relevance: JDTic and 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone both contain a substituted piperidine ring within their structures. [] This shared structural motif suggests potential similarities in their overall molecular shape and potential interactions with biological targets, despite their distinct pharmacological activities.
Compound Description: Lubeluzole is a compound whose crystal structure and absolute configuration have been determined. [] The asymmetric unit of the crystal structure contains two molecules of Lubeluzole, each exhibiting different conformations of the chain connecting the piperidyl and difluorophenyl rings. [] One molecule shows a folded bridge, while the other displays a fully extended conformation. []
Relevance: Lubeluzole is directly relevant to 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone due to the shared presence of a 3,4-difluorophenyl substituent linked to a piperidine ring. [] The different conformations observed in the crystal structure of Lubeluzole highlight the conformational flexibility of this structural motif, which could also be relevant to the target compound's interactions with biological targets.
Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] Studies in rats demonstrated its dose-dependent ability to inhibit distension-induced voiding contractions, suggesting a role for MCH in bladder control. [] In conscious rats, SNAP 7941 administration increased bladder capacity and reduced urinary frequency, effects comparable to other bladder control drugs like WAY 100635 and oxybutynin. [] Furthermore, in spontaneously hypertensive rats, SNAP 7941 decreased micturition frequency and increased bladder capacity. []
Relevance: Similar to 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone, SNAP 7941 incorporates a 3,4-difluorophenyl group connected to a piperidine ring. [] Despite their different pharmacological targets (MCH1 receptor for SNAP 7941), this shared structural feature suggests potential overlap in their pharmacophoric elements and binding interactions.
Compound Description: Compound-17 is a negative allosteric modulator of both human and rat P2X(7) receptors. [] It acts as a non-competitive inhibitor of these receptors, and receptor protection studies indicate that it doesn't interact directly with the ATP binding site. []
Relevance: While Compound-17 lacks the 3,4-difluorophenyl group present in 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone, both compounds are classified as negative allosteric modulators, albeit targeting different receptor systems. [] This suggests that despite structural differences, both compounds share a mechanism of action by binding to allosteric sites on their respective target receptors, thereby modulating receptor activity without directly competing with the primary ligand.
Relevance: GW791343 shares the crucial 3,4-difluorophenyl substituent linked to a piperidine ring with 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone. [] This structural similarity, coupled with the fact that both compounds exhibit allosteric modulation (albeit with different profiles), strongly suggests that this shared motif might be crucial for their interaction with their respective target receptors.
Compound Description: McN-A-343 is an allosteric agonist at muscarinic acetylcholine receptors (mAChRs), exhibiting functional selectivity. [] It binds to an allosteric site on mAChRs, distinct from the orthosteric site where acetylcholine binds. [] McN-A-343 causes partial inhibition of orthosteric antagonist binding and retards antagonist dissociation, suggesting the formation of a ternary complex with the receptor and orthosteric ligand. []
Relevance: Although structurally dissimilar to 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone, McN-A-343 highlights the concept of allosteric agonism, a mechanism potentially relevant to the target compound. [] Both compounds could act as allosteric modulators, influencing receptor activity by binding to sites distinct from the primary ligand binding site.
Compound Description: AC-42 is another allosteric agonist of mAChRs, known for its functional selectivity. [] Similar to McN-A-343, AC-42 binds to an allosteric site, impacting orthosteric ligand binding and receptor signaling. []
Relevance: AC-42, despite its different structure, shares the classification of an allosteric agonist with 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone, suggesting a commonality in their potential mechanism of action. [] Both compounds could modulate receptor activity through interaction with an allosteric site, influencing receptor conformation and signaling pathways.
Compound Description: 77-LH-28-1 is an M1-selective allosteric agonist of mAChRs, demonstrating higher potency compared to AC-42. [] Like other allosteric agonists, 77-LH-28-1 binds to a distinct allosteric site, affecting both orthosteric ligand binding and receptor function. []
Relevance: While structurally distinct, 77-LH-28-1, AC-42, and 1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone belong to the same class of allosteric agonists of mAChRs. [] This shared classification points to a potential commonality in their mechanism of action, suggesting that the target compound might also bind to an allosteric site on its respective target receptor, modulating receptor activity without directly competing with the primary ligand.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.